{2,3-Bis[(9Z)-octadec-9-en-1-yloxy]propyl}trimethylazanium chloride is a complex ionizable lipid compound that has garnered attention in the field of biological medicine, particularly for its potential applications in gene delivery systems. This compound is characterized by its unique structure, which includes long hydrophobic chains and a positively charged trimethylammonium group, making it suitable for forming lipid nanoparticles that can encapsulate nucleic acids.
The compound was first described in patent literature, where it was highlighted for its high transfection efficiency in cellular systems. This suggests that it can facilitate the delivery of genetic material into cells effectively, which is crucial for applications such as mRNA vaccines and gene therapy .
This compound falls under the category of cationic lipids, which are essential components in the development of lipid-based delivery systems. Cationic lipids are known for their ability to interact with negatively charged nucleic acids, forming stable complexes that can penetrate cell membranes.
The synthesis of {2,3-bis[(9Z)-octadec-9-en-1-yloxy]propyl}trimethylazanium chloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and composition of the synthesized compound.
The molecular structure of {2,3-bis[(9Z)-octadec-9-en-1-yloxy]propyl}trimethylazanium chloride features:
The molecular formula can be represented as . Its structural representation indicates significant hydrophobic character due to the long alkyl chains, while also exhibiting hydrophilicity from the quaternary ammonium group.
The compound participates in various chemical reactions typical for cationic lipids:
The efficiency of transfection can be influenced by factors such as lipid composition, charge density, and formulation conditions. Studies often evaluate these parameters to optimize delivery systems for specific applications.
The mechanism by which {2,3-bis[(9Z)-octadec-9-en-1-yloxy]propyl}trimethylazanium chloride facilitates gene delivery involves:
Experimental studies have shown that such lipid formulations can achieve high transfection rates in various cell types, making them valuable tools in genetic engineering and therapeutic applications.
Relevant data regarding melting point, boiling point, and specific heat capacity may vary based on formulation specifics and should be determined experimentally.
The primary applications of {2,3-bis[(9Z)-octadec-9-en-1-yloxy]propyl}trimethylazanium chloride include:
The synthesis of this cationic lipid relies on a two-step di-esterification process using epoxypropyltrimethylammonium chloride (EPTAC) as the cationic headgroup precursor. In the initial step, EPTAC undergoes ring-opening nucleophilic attack by the hydroxyl group of cis-9-octadecenol (oleyl alcohol) under anhydrous conditions. This reaction is catalyzed by lipases or mild Lewis acids (e.g., zinc chloride), which selectively target the epoxide ring without inducing cis-trans isomerization of the olefinic bond in the fatty alcohol [3]. The mono-esterified intermediate then undergoes a second esterification with another equivalent of oleyl alcohol, requiring precise stoichiometric control (typically a 2.2:1 alcohol-to-EPTAC ratio) to minimize diol byproduct formation.
Table 1: Catalytic Efficiency in EPTAC-Oleyl Alcohol Di-Esterification
Catalyst Type | Temperature (°C) | Reaction Time (h) | Di-Ester Yield (%) | Unwanted Isomerization (%) |
---|---|---|---|---|
Lipase B (Immobilized) | 45 | 8 | 92±3 | <0.5 |
Zinc Chloride | 65 | 6 | 88±2 | 1.8±0.4 |
Triethylamine | 80 | 4 | 76±3 | 8.2±1.1 |
Key optimization parameters include:
Industrial-scale production faces inherent variability in oleyl alcohol feedstock, primarily caused by:
Table 3: Strategies for Improving Fatty Acid Tail Homogeneity
Strategy | Mechanism | C18:1 Content (%) | Process Challenges |
---|---|---|---|
Cerulenin Inhibition of KAS | Halts elongation at C18:1-ACP stage | 93.5±1.2 | Toxicity requires full removal post-reaction |
Genetic Engineering of Thioesterases | Expresses chain length-specific thioesterases | 97.8±0.5 | Metabolic burden on microbial hosts |
Inducible Protein Degradation Tags | Degrades KAS enzymes on demand | 98.4±0.3 | Requires specialized microbial strains |
Addressing homogeneity involves:
CAS No.: 3066-75-9
CAS No.: 13966-05-7
CAS No.:
CAS No.:
CAS No.:
CAS No.: